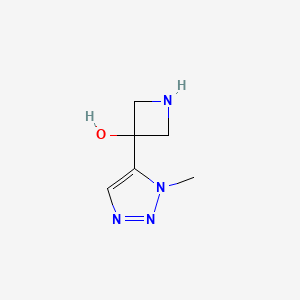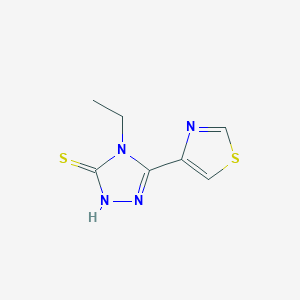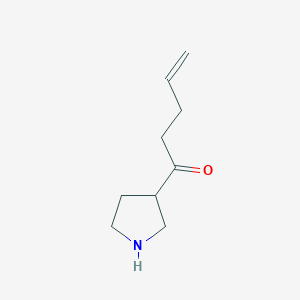![molecular formula C12H24N2O B13159859 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with 2-(pyrrolidin-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The purification process might involve techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or pyrrolidine derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutanamide: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
N-[2-(Pyrrolidin-3-YL)ethyl]butanamide: Similar structure but without the dimethyl substitution, affecting its reactivity and interactions.
2,3-Dimethyl-N-[2-(pyrrolidin-2-YL)ethyl]butanamide: Positional isomer with the pyrrolidine ring attached at a different position, leading to variations in its properties.
Uniqueness
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is unique due to the presence of both the dimethyl substitution and the pyrrolidine ring. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2,3-dimethyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
SAKDXORSSGZVAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(=O)NCCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)
![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)



![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)




